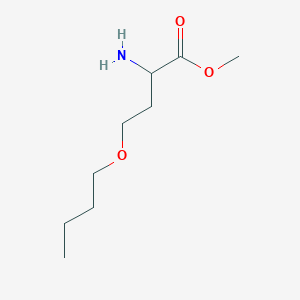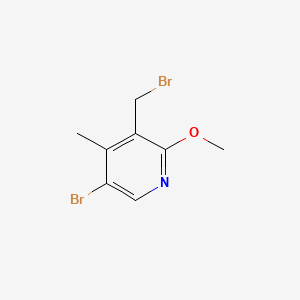
ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate is an organic compound with a complex structure that includes a dimethylamino group, a methyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst . This reaction generally takes place at room temperature in a polar aprotic solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Photoinitiation: The compound acts as a photoinitiator in UV-curing coatings and inks, initiating the polymerization of unsaturated prepolymers
Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.
作用機序
The mechanism by which ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate exerts its effects involves its ability to participate in various chemical reactions. The dimethylamino group can act as a nucleophile, while the ester group can undergo hydrolysis or transesterification. The molecular targets and pathways involved depend on the specific application, such as photoinitiation or pharmaceutical synthesis.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)ethyl methacrylate (DMAEMA): A similar compound used in polymer chemistry and as a monomer for the synthesis of polymers.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator under LED light.
Uniqueness
Ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in organic synthesis and industrial applications, making it a valuable compound in various fields.
特性
分子式 |
C10H17NO3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
ethyl (E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate |
InChI |
InChI=1S/C10H17NO3/c1-5-14-10(13)8(2)9(12)6-7-11(3)4/h6-8H,5H2,1-4H3/b7-6+ |
InChIキー |
GBDHBOMTJZGWKD-VOTSOKGWSA-N |
異性体SMILES |
CCOC(=O)C(C)C(=O)/C=C/N(C)C |
正規SMILES |
CCOC(=O)C(C)C(=O)C=CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl (4r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B15301904.png)
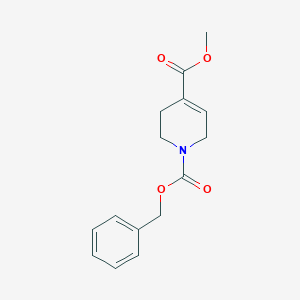

![Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15301930.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301938.png)
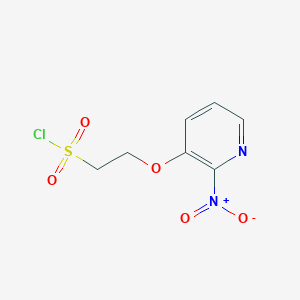
![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
![4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15301960.png)
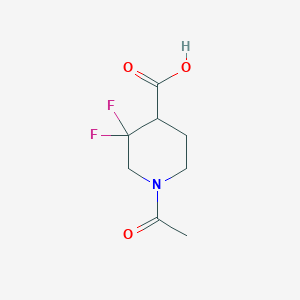
![Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15301971.png)
